molecular formula C21H21N3O4S B2562266 N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946344-18-9

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2562266
CAS RN: 946344-18-9
M. Wt: 411.48
InChI Key: AMFQWVVALUWTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PIM447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that are involved in various cellular processes, including cell survival, proliferation, and differentiation. PIM447 has been studied extensively for its potential in cancer therapy.

Scientific Research Applications

Molecular Interaction and Activity

  • Research has focused on the molecular interaction of compounds with specific receptors, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into receptor binding mechanisms and potential therapeutic applications (Shim et al., 2002).

Synthesis and Chemical Analysis

  • Novel synthetic routes have been explored to create derivatives of structurally similar compounds, such as benzamide-based 5-aminopyrazoles, demonstrating antiavian influenza virus activity, showcasing the potential for developing antiviral agents (Hebishy et al., 2020).
  • The development of sulfonamide isoxazolo[5,4-b]pyridine derivatives with antibacterial activity illustrates the compound's relevance in addressing microbial resistance and finding new antibacterial agents (Poręba et al., 2015).

Pharmacological Characterization

  • Pharmacological studies have characterized related compounds for their receptor antagonistic properties, such as PF-04455242, a κ-opioid receptor antagonist, which demonstrates the therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).

Antiviral and Anticonvulsant Activity

  • Research on enaminones and isoxazole derivatives has shown potent anticonvulsant activity, indicating the chemical framework's potential in developing new treatments for epilepsy and related disorders (Eddington et al., 2002).

Anti-Inflammatory and Anti-Cancer Agents

  • Synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has shown anti-inflammatory and anti-cancer properties, further highlighting the compound's relevance in medicinal chemistry and drug development (Gangapuram & Redda, 2009).

properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-21(22-15-18-14-20(28-23-18)16-6-2-1-3-7-16)17-8-10-19(11-9-17)29(26,27)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQWVVALUWTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.